

Application Notes and Protocols for the Analytical Detection of ZK824190 Hydrochloride

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Compound of Interest

Compound Name: ZK824190 hydrochloride

Cat. No.: B7451224

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK824190 hydrochloride is an orally available and selective inhibitor of the urokinase plasminogen activator (uPA), a serine protease implicated in cancer metastasis and inflammatory diseases such as multiple sclerosis.[1][2][3] As a small molecule inhibitor, robust and sensitive analytical methods are crucial for its characterization, quantification in biological matrices during preclinical and clinical development, and for quality control in pharmaceutical formulations. This document provides a generalized framework for the analytical detection of **ZK824190 hydrochloride**, focusing on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, a widely used technique for the bioanalysis of small molecules due to its high sensitivity and selectivity.

While specific, validated analytical methods for **ZK824190 hydrochloride** are not widely published, the following protocols are based on established methodologies for similar small molecule drugs and can serve as a starting point for method development and validation.

Proposed Analytical Method: LC-MS/MS for Quantification in Human Plasma

This section outlines a hypothetical but detailed protocol for the quantification of **ZK824190 hydrochloride** in human plasma.

1. Experimental Protocol: Sample Preparation (Protein Precipitation)

A simple protein precipitation method is proposed for the extraction of **ZK824190 hydrochloride** from plasma samples.

- Reagents:
 - Acetonitrile (ACN), HPLC grade
 - Internal Standard (IS) working solution (e.g., a structurally similar and stable isotopically labeled compound, concentration to be optimized)
 - Human plasma (with anticoagulant, e.g., K2EDTA)
- Procedure:
 - Thaw plasma samples and vortex to ensure homogeneity.
 - To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
 - Add 20 µL of the internal standard working solution.
 - Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
 - Vortex the mixture for 1 minute.
 - Centrifuge at 14,000 rpm for 10 minutes at 4°C.
 - Carefully transfer the supernatant to a clean tube or a 96-well plate.
 - Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
 - Vortex for 30 seconds and inject into the LC-MS/MS system.

2. Experimental Protocol: LC-MS/MS Analysis

- Instrumentation:
 - High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
- Chromatographic Conditions (Hypothetical):
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m)
 - Mobile Phase A: 0.1% Formic Acid in Water
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile
 - Flow Rate: 0.4 mL/min
 - Gradient:
 - 0-0.5 min: 10% B
 - 0.5-2.5 min: 10% to 90% B
 - 2.5-3.0 min: 90% B
 - 3.0-3.1 min: 90% to 10% B
 - 3.1-4.0 min: 10% B (re-equilibration)
 - Injection Volume: 5 μ L
 - Column Temperature: 40°C
- Mass Spectrometry Conditions (Hypothetical):
 - Ionization Mode: Electrospray Ionization (ESI), Positive
 - Multiple Reaction Monitoring (MRM) Transitions:
 - ZK824190: Precursor ion (Q1) > Product ion (Q3) (To be determined by direct infusion of a standard solution. Based on the molecular weight of 450.86 for the hydrochloride

salt, the free base would be approximately 414.4 g/mol . A potential precursor ion would be $[M+H]^+$ at m/z 415.4)

- Internal Standard: Q1 > Q3 (To be determined)
- Ion Source Parameters:
 - Capillary Voltage: 3.5 kV
 - Source Temperature: 150°C
 - Desolvation Temperature: 400°C
 - Cone Gas Flow: 50 L/hr
 - Desolvation Gas Flow: 800 L/hr

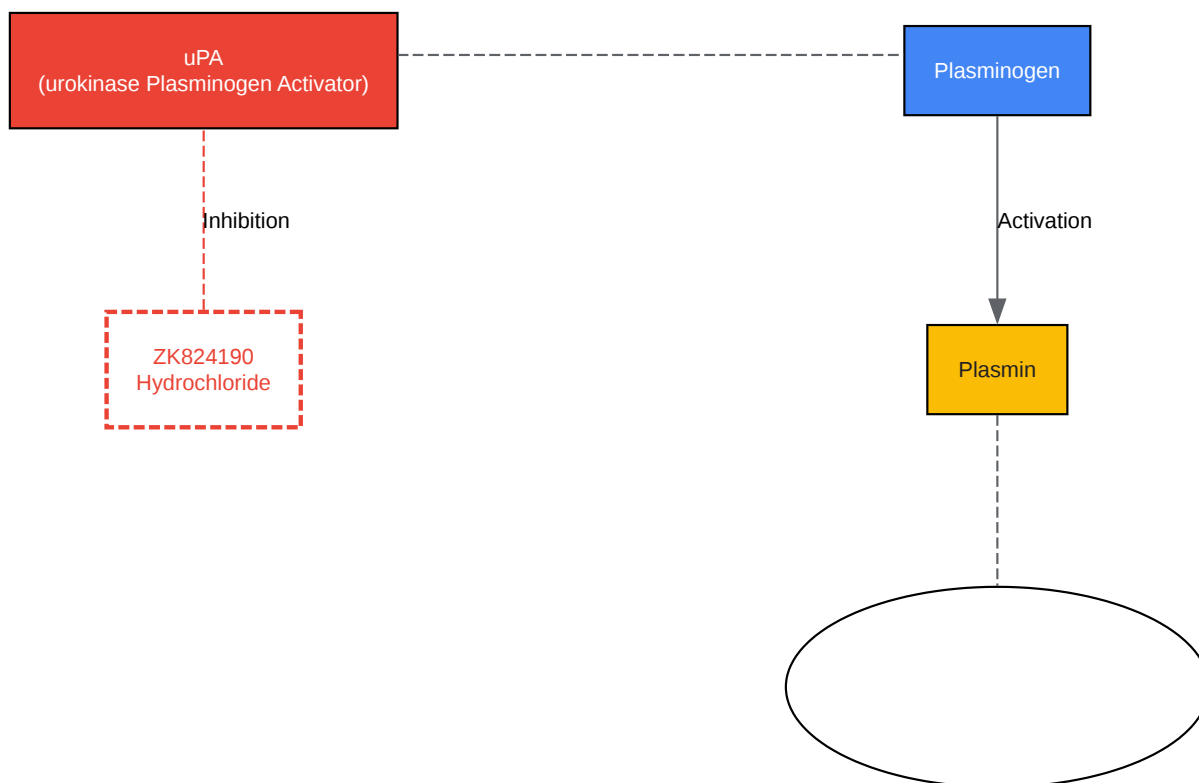
3. Data Presentation: Hypothetical Method Validation Parameters

The following table summarizes the expected quantitative performance of the proposed LC-MS/MS method, based on typical FDA/EMA guidelines for bioanalytical method validation.

Parameter	Acceptance Criteria	Hypothetical Result for ZK824190
Linearity		
Calibration Curve Range	-	1 - 1000 ng/mL
Correlation Coefficient (r^2)	≥ 0.99	0.998
Precision & Accuracy		
Intra-day Precision (%CV)	$\leq 15\%$ ($\leq 20\%$ at LLOQ)	$< 10\%$
Inter-day Precision (%CV)	$\leq 15\%$ ($\leq 20\%$ at LLOQ)	$< 12\%$
Accuracy (%Bias)	Within $\pm 15\%$ ($\pm 20\%$ at LLOQ)	-8% to +11%
Sensitivity		
Lower Limit of Quantification (LLOQ)	S/N > 10 , with acceptable precision and accuracy	1 ng/mL
Matrix Effect		
CV of IS-normalized matrix factor	$\leq 15\%$	$< 13\%$
Recovery		
Extraction Recovery	Consistent and reproducible	~85%

Visualizations

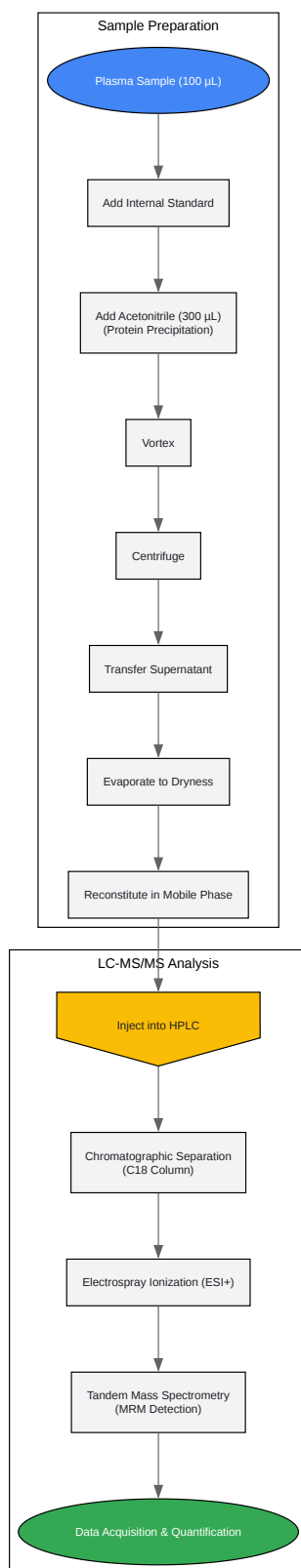
Signaling Pathway



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Simplified uPA signaling pathway and the inhibitory action of ZK824190.

Experimental Workflow



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Workflow for the bioanalysis of **ZK824190 hydrochloride** in plasma.

Conclusion

The provided application note offers a comprehensive, albeit generalized, guide for the analytical detection of **ZK824190 hydrochloride**. The proposed LC-MS/MS method is a robust starting point for researchers and drug development professionals. It is important to note that method parameters, especially the MRM transitions and chromatographic gradient, will need to be optimized and the method fully validated according to regulatory guidelines before its application in formal preclinical or clinical studies. The signaling pathway and workflow diagrams provide a clear visual representation of the compound's mechanism of action and the analytical process.

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